molecular formula C13H16N2O B13528712 (5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone

(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone

Cat. No.: B13528712
M. Wt: 216.28 g/mol
InChI Key: GUEABAVATAUNIK-UHFFFAOYSA-N
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Description

“(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone” is a complex organic compound with a fused isoquinoline ring system. Its chemical structure consists of a cyclopropyl group attached to an isoquinoline moiety, which contains an amino group at position 5. The compound’s systematic name is quite a mouthful, so let’s break it down:

  • Isoquinoline Ring: : The isoquinoline ring is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. It exhibits interesting pharmacological properties and is found in various natural products and synthetic compounds.

  • Cyclopropyl Group: : The cyclopropyl group is a three-membered ring containing three carbon atoms. It imparts unique reactivity and steric effects to the compound.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:

  • Heterocyclic Synthesis

    • One method involves the cyclization of an appropriate precursor, such as an N-acylated 2-aminobenzaldehyde, under basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction.
    • The reaction typically proceeds through an intramolecular condensation, forming the isoquinoline ring system.
  • Multicomponent Reactions (MCRs)

    • MCRs offer efficient routes to complex molecules. In this case, a three-component reaction involving an aldehyde, an amine, and a cyclopropane derivative could yield the desired compound.

Industrial Production:

While industrial-scale production methods may not be widely documented, laboratory-scale synthesis provides a foundation for further optimization.

Chemical Reactions Analysis

Reactivity:

The compound can undergo various reactions, including:

    Oxidation: Oxidation of the amino group to a nitro group or other functional groups.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution at the amino group or other positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under appropriate conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of Lewis acids or bases.

Major Products:

The specific products depend on the reaction conditions and substituents present. For example, oxidation could yield an N-oxide or a nitro compound.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its isoquinoline scaffold, which is prevalent in bioactive molecules.

    Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.

    Industry: Isoquinoline derivatives have applications in dye synthesis, agrochemicals, and materials science.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While there are no direct analogs with the exact same structure, we can compare it to related isoquinoline derivatives, such as:

  • 1-Methylisoquinoline
  • 2-Aminoisoquinoline

: Example reference. : Another reference.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-cyclopropylmethanone

InChI

InChI=1S/C13H16N2O/c14-12-3-1-2-10-8-15(7-6-11(10)12)13(16)9-4-5-9/h1-3,9H,4-8,14H2

InChI Key

GUEABAVATAUNIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=CC=C3N

Origin of Product

United States

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